

# deprotection of 2,2'- BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE to yield BINOL derivatives

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## Compound of Interest

2,2'-

Compound Name: BIS(METHOXYMETHOXY)-1,1'-  
BINAPHTHALENE

Cat. No.: B135394

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## Application Notes: Deprotection of 2,2'- BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1,1'-Bi-2-naphthol (BINOL) and its derivatives are cornerstone chiral ligands and catalysts in asymmetric synthesis, pivotal to the production of enantiomerically pure pharmaceuticals and fine chemicals. The hydroxyl groups of BINOL are frequently protected during synthetic sequences to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a common protecting group for this purpose due to its stability under a range of reaction conditions. The successful deprotection of the MOM-protected BINOL, **2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene**, is a critical step to regenerate the catalytically active diol. This document provides detailed protocols for the acidic deprotection of this substrate to yield BINOL derivatives.

## Key Concepts

The deprotection of MOM ethers is typically achieved under acidic conditions. The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to release the free hydroxyl group and generate formaldehyde and methanol as byproducts. The choice of acid and solvent system can be optimized to ensure high yields and prevent degradation of the sensitive binaphthyl backbone. Common reagents for this transformation include hydrochloric acid in an alcohol or ethereal solvent.

## Applications in Drug Development

The efficient and clean removal of protecting groups like MOM is a crucial consideration in the multi-step synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The protocols outlined below are applicable to late-stage synthetic intermediates where preservation of the stereochemical integrity of the BINOL scaffold is paramount. The resulting BINOL derivatives are widely used in the synthesis of chiral drugs, including anti-inflammatory agents, antivirals, and central nervous system disorder treatments.

## Data Summary

The following table summarizes quantitative data for the protection of BINOL with MOM groups and the subsequent deprotection to yield the BINOL derivative.

Step	Starting Material	Reagent(s)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Protection	(R)-1,1'-Bi-2-naphthol	Chloromethyl methyl ether, N,N-Diisopropylethylamine	Dichloromethane	0 to 22-23	19	86[1]
Deprotection	(R)-2,2'-Bis(methoxymethoxy)-3,3'-disubstituted-1,1'-binaphthyl	3 N Hydrochloric Acid	Tetrahydrofuran	Room Temperature	Not Specified	90[2]
Deprotection	(S)-3,3'-Dithiolated-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl	37% Hydrochloric Acid	Methanol	Room Temperature	Not Specified	Not Specified[1]

## Experimental Protocols

### Protocol 1: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This protocol is adapted from a literature procedure for the protection of (R)-BINOL.[1]

Materials:

- (R)-1,1'-Bi-2-naphthol
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- N,N-Diisopropylethylamine (DIPEA)

- Chloromethyl methyl ether (MOM-Cl)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- 5% aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane
- Ethyl acetate

**Equipment:**

- Three-necked round-bottomed flask
- Magnetic stirrer and stir bar
- Pressure-equalizing dropping funnel
- Calcium chloride drying tube
- Rubber septa
- Syringes
- Ice water bath
- Separatory funnel
- Rotary evaporator
- Vacuum oven

**Procedure:**

- To a 300-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a  $\text{CaCl}_2$  drying tube, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).
- Add anhydrous dichloromethane (66 mL) to the flask via syringe and begin stirring.
- Cool the resulting suspension in an ice water bath until the internal temperature reaches 3 °C.
- Add N,N-Diisopropylethylamine (26.1 mL, 150 mmol) via syringe over 1 minute.
- In the dropping funnel, prepare a solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL).
- Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (22–23 °C).
- Stir the reaction for 19 hours.
- Pour the reaction mixture into deionized water (200 mL) in a separatory funnel.
- Rinse the reaction flask with deionized water (50 mL) and dichloromethane (100 mL) and add the rinsings to the separatory funnel.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash with 1 M HCl (100 mL) followed by 5% aqueous  $\text{NaHCO}_3$  (100 mL).
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Recrystallize the crude product from a 4:1 mixture of hexane and ethyl acetate to yield (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl as a solid (13.6 g, 86% yield).[\[1\]](#)

## Protocol 2: Deprotection of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl Derivatives

This protocol is based on a reported procedure for the deprotection of a closely related 3,3'-disubstituted BINOL derivative.[2]

### Materials:

- 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl derivative
- Tetrahydrofuran (THF)
- 3 N Hydrochloric Acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

### Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

### Procedure:

- Dissolve the 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl derivative in Tetrahydrofuran (THF) in a round-bottomed flask.

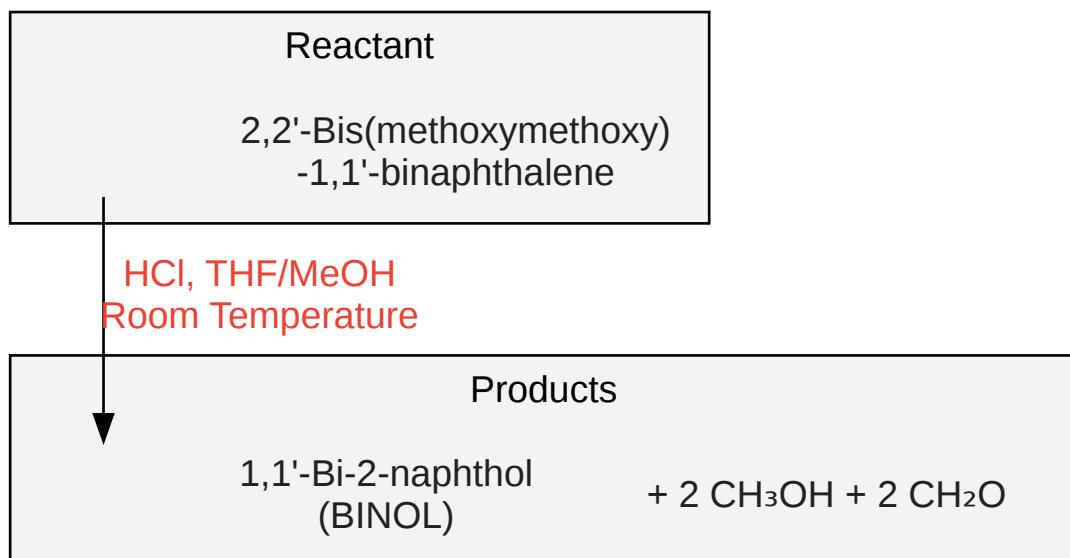
- Add 3 N Hydrochloric Acid to the solution at room temperature.
- Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude BINOL derivative.
- If necessary, purify the product by column chromatography on silica gel. (Expected yield is approximately 90%).[\[2\]](#)

## Visualizations



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Caption: Experimental workflow for the deprotection of MOM-protected BINOL.



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Caption: Chemical transformation from MOM-protected BINOL to BINOL.

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## References

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